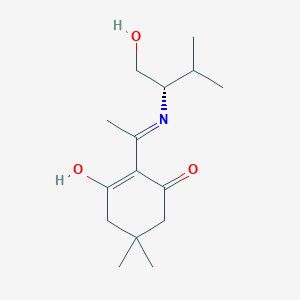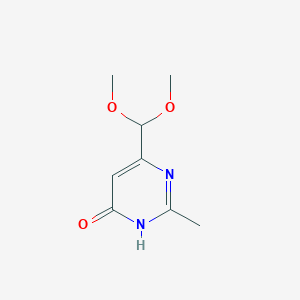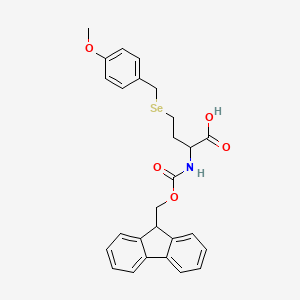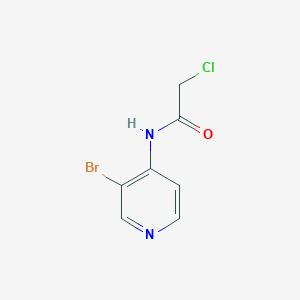
N-(3-Bromopyridin-4-YL)-2-chloroacetamide
Overview
Description
N-(3-Bromopyridin-4-YL)-2-chloroacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a chloroacetamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromopyridin-4-YL)-2-chloroacetamide typically involves the reaction of 3-bromopyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product. The general reaction scheme is as follows:
[ \text{3-Bromopyridine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromopyridin-4-YL)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling reactions: The pyridine ring can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, amides, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-Bromopyridin-4-YL)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Bromopyridin-4-YL)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog without the chloroacetamide group, used in similar synthetic applications.
2-Chloro-N-(pyridin-3-yl)acetamide: A structural isomer with the chloroacetamide group attached to a different position on the pyridine ring.
N-(2-Bromopyridin-3-yl)-2-chloroacetamide: Another isomer with the bromine and chloroacetamide groups swapped.
Uniqueness
N-(3-Bromopyridin-4-YL)-2-chloroacetamide is unique due to the specific positioning of the bromine and chloroacetamide groups, which can influence its reactivity and binding properties. This unique structure allows for selective interactions with biological targets and distinct synthetic pathways compared to its analogs.
Properties
IUPAC Name |
N-(3-bromopyridin-4-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClN2O/c8-5-4-10-2-1-6(5)11-7(12)3-9/h1-2,4H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQMMBMVKUWHLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


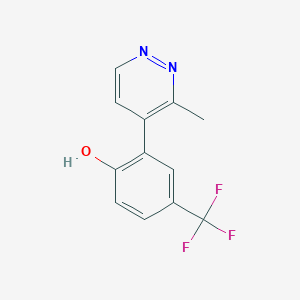
![4-Amino-5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1462380.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1462381.png)
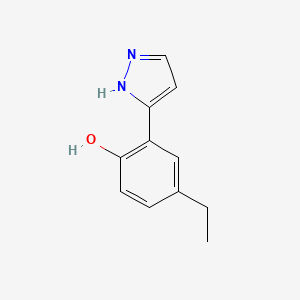
![5-(Aminomethyl)-3-benzyl-3H-[1,2,3]triazolo-[4,5-d]pyrimidin-7-ol hydrochloride](/img/structure/B1462385.png)
![7-benzyl-2-[2-(4-hydroxy-3-nitrophenyl)ethenyl]-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1462388.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B1462389.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-8-carbaldehyde oxime](/img/structure/B1462390.png)
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-N-methylguanosine](/img/structure/B1462391.png)
